molecular formula C8H10O3 B13760324 6-Oxocyclohex-1-EN-1-YL acetate CAS No. 5011-76-7

6-Oxocyclohex-1-EN-1-YL acetate

Cat. No.: B13760324
CAS No.: 5011-76-7
M. Wt: 154.16 g/mol
InChI Key: STOYPPHPIKFQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-oxocyclohex-1-en-1-yl)acetate (CAS 24124-06-9) is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This reagent features a cyclohexenone core structure, a scaffold recognized in medicinal chemistry research for its potential bioactivity. Scientific studies on structurally similar Morita-Baylis-Hillman (MBH) adducts that share the 6-oxocyclohex-1-en-1-yl moiety have demonstrated significant potential in biomedical research, particularly as inhibitors of tyrosinase . Tyrosinase is the key enzyme that catalyzes the rate-limiting step in melanogenesis, the production of melanin . Research on these analogous compounds has shown that they can act as competitive or non-competitive inhibitors of this enzyme, and in cellular models using B16F10 melanoma cells, they were effective at non-cytotoxic doses in attenuating melanin production, intracellular tyrosinase activity, and tyrosinase expression . This suggests that 6-Oxocyclohex-1-EN-1-YL Acetate is a compound of interest for researchers investigating novel depigmenting agents and skin-whitening applications in the cosmetic and dermatological fields . Its mechanism of action is likely tied to the modulation of this specific enzymatic pathway. Researchers can utilize this chemical as a building block or a reference standard in the synthesis and biological evaluation of new derivatives aimed at developing therapeutic and cosmetic agents. This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-oxocyclohexen-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(9)11-8-5-3-2-4-7(8)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOYPPHPIKFQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CCCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494744
Record name 6-Oxocyclohex-1-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5011-76-7
Record name 6-Oxocyclohex-1-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Oxocyclohex 1 En 1 Yl Acetate and Its Structural Analogues

Direct Enol Esterification Approaches

Direct enol esterification involves the direct conversion of a ketone, in this case, a cyclohexan-1,3-dione derivative, into its corresponding enol acetate (B1210297). This transformation is typically achieved through acylation of the enolate form of the dione.

Base-Mediated Acylation of Cyclohexan-1,3-diones (e.g., Dimedone-derived precursors)

The acylation of cyclohexan-1,3-diones is a common method for the synthesis of enol acetates. researchgate.net These diones, such as dimedone (5,5-dimethylcyclohexan-1,3-dione), are particularly useful starting materials due to the acidity of the methylene (B1212753) protons situated between the two carbonyl groups. researchgate.net This acidity facilitates the formation of an enolate anion in the presence of a base. The resulting enolate can then react with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to yield the desired enol acetate.

The reaction's chemoselectivity, favoring O-acylation over C-acylation, can be influenced by reaction conditions. researchgate.net For instance, mechanochemical methods have been explored to control this selectivity. researchgate.net The choice of base is also crucial; while weaker bases like sodium hydroxide (B78521) can be used, stronger bases like lithium diisopropylamide (LDA) are often necessary for less acidic ketones or esters to ensure sufficient enolate formation. youtube.com The pKa of the α-proton in ketones is around 20, while for esters, it is closer to 25, making deprotonation more challenging. youtube.com

Table 1: Comparison of Bases for Enolate Formation

Base pKa of Conjugate Acid Suitability for Ketones Suitability for Esters
Sodium Hydroxide (NaOH) ~15.7 Yes Low concentration of enolate
Sodium Methoxide (NaOMe) ~15.5 Yes Low concentration of enolate

Lewis Acid Catalyzed Protocols for Acetate Formation

Lewis acids can also catalyze the formation of enol acetates. nih.gov In these protocols, the Lewis acid activates the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by an acylating agent. nih.gov This method can offer an alternative to base-mediated reactions, particularly when base-sensitive functional groups are present in the substrate. For example, silicon tetrachloride (SiCl4) can be activated by a Lewis base to form a chiral Lewis acid catalyst for aldol (B89426) reactions involving silyl (B83357) ketene (B1206846) acetals, a related class of enol ethers. nih.gov Boron-based Lewis acids have also been shown to be effective in catalyzing the stereoselective synthesis of enol esters. nih.gov

Indirect Synthetic Pathways

Indirect methods involve the synthesis of 6-oxocyclohex-1-en-1-yl acetate from other pre-existing cyclic structures through various transformations.

Transformations of Related Cyclohexenone Systems

One indirect route involves the modification of pre-existing cyclohexenone systems. organic-chemistry.org For instance, α,β-unsaturated ketones can be synthesized through various methods, such as the dehydrogenation of saturated ketones. organic-chemistry.org These cyclohexenones can then be further functionalized to introduce the acetate group. A chemoenzymatic approach has been described for the synthesis of 4-acetoxy-2-hydroxymethyl-cyclohex-2-en-1-one starting from cyclohexane-1,3-dione, which involves a manganese(III) acetate-mediated acetoxylation. researchgate.net

Conversion from Other Functionalized Cyclohexene (B86901) Derivatives

Another indirect strategy involves starting with other functionalized cyclohexene derivatives. Diels-Alder reactions, for example, can be used to construct the cyclohexene ring system, which can then be further elaborated. researchgate.net The resulting functionalized cyclohexene can undergo a series of reactions, including oxidation and acylation, to yield the target enol acetate. For example, the enantioselective synthesis of related acetoxy indolones has been achieved through enzyme-mediated hydrolysis and transesterification reactions. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. In the context of enol acetate synthesis, this includes the use of greener solvents, catalysts, and reaction conditions. researchgate.net Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, has been shown to be a promising green alternative for the acylation of diones like dimedone. researchgate.net The use of reusable catalysts, such as montmorillonite (B579905) KSF clay, has also been explored for the preparation of enol acetates from ketones. researchgate.net Furthermore, biocatalysis, employing enzymes like lipases, offers a sustainable route for esterification reactions under mild conditions. rsc.org These approaches aim to reduce waste, energy consumption, and the use of hazardous materials, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 6 Oxocyclohex 1 En 1 Yl Acetate

Nucleophilic and Electrophilic Reactivity Profiles

The unique structure of 6-oxocyclohex-1-en-1-yl acetate (B1210297) allows it to act as both a nucleophile, through its enolate form, and an electrophile, susceptible to conjugate additions.

Enolate Chemistry and Alkylation Reactions

The carbonyl group of the cyclohexenone ring acidifies the α-protons, facilitating the formation of an enolate ion upon treatment with a strong base. youtube.com This enolate is a powerful nucleophile and can undergo alkylation at the α-carbon. The formation of enolates from ketones and their subsequent alkylation are fundamental carbon-carbon bond-forming reactions in organic synthesis. organicchemistrydata.orgyoutube.com

The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation in unsymmetrical ketones. bham.ac.uk For cyclohexenone derivatives, deprotonation typically occurs at the α-position (C6) to the carbonyl group. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly employed to ensure complete and irreversible enolate formation, minimizing side reactions. organicchemistrydata.orgyoutube.com Once formed, the enolate can react with various electrophiles, most commonly alkyl halides, in an SN2 fashion. libretexts.org This reaction introduces an alkyl group at the C6 position of the cyclohexenone ring.

ReactantReagentProductNotes
6-Oxocyclohex-1-en-1-yl acetate1. LDA 2. Alkyl Halide (R-X)6-Alkyl-6-oxocyclohex-1-en-1-yl acetateGeneral representation of α-alkylation.

This table is a generalized representation based on established principles of enolate chemistry.

Vinylogous Reactivity and Conjugate Additions (Michael Additions)

The α,β-unsaturated ketone system in this compound makes the β-carbon (C4) electrophilic. This allows for 1,4-conjugate addition, also known as the Michael reaction, where a nucleophile adds to the β-carbon. This vinylogous reactivity is a key feature of α,β-unsaturated carbonyl compounds. nih.gov

A wide range of nucleophiles, including organocuprates, enamines, and other stabilized carbanions, can participate in Michael additions to cyclohexenone systems. The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the 1,4-adduct. Organocatalysis has emerged as a powerful tool for asymmetric Michael additions, enabling the synthesis of chiral products with high enantioselectivity. nih.govnih.gov For instance, chiral primary amines can catalyze the vinylogous Michael addition of cyclic enones to nitroalkenes. nih.govbuchler-gmbh.com

ReactantNucleophile (Nu⁻)ProductNotes
This compoundOrganocuprate (R₂CuLi)4-Alkyl-6-oxocyclohexyl acetateTypical Michael addition product.
This compoundEnamineAdduct via enamine catalysisLeads to functionalized cyclohexanone (B45756) derivatives.

This table illustrates the general outcomes of Michael additions to a cyclohexenone core.

Cycloaddition Reactions Involving the Cyclohexenone Core

The double bond within the cyclohexenone ring can participate in various cycloaddition reactions, providing a powerful method for the construction of complex polycyclic systems.

Diels-Alder Reactions (Intramolecular and Intermolecular)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. nih.govmasterorganicchemistry.com The cyclohexenone moiety in this compound can act as a dienophile due to its electron-deficient double bond. These reactions can occur both inter- and intramolecularly.

In an intermolecular Diels-Alder reaction, the cyclohexenone derivative reacts with an external diene. The stereochemistry of the reaction is highly controlled, following the endo rule, which favors the formation of the product where the substituents of the dienophile are oriented towards the newly formed double bond in the transition state. beilstein-journals.org Inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene, are also possible. beilstein-journals.orgrsc.org

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are particularly useful for the synthesis of complex, fused ring systems.

Reaction TypeDieneDienophileProduct
IntermolecularButadieneThis compoundFused bicyclic system
IntramolecularA tethered dieneThe cyclohexenone corePolycyclic bridged system

This table provides a conceptual overview of Diels-Alder reactions involving a cyclohexenone dienophile.

[2+2] and [4+2] Cycloadditions

Beyond the classic Diels-Alder reaction, the cyclohexenone core can participate in other modes of cycloaddition. [2+2] Cycloadditions, typically occurring under photochemical conditions, involve the reaction of two alkene units to form a cyclobutane (B1203170) ring. libretexts.org The double bond of this compound can react with another alkene in this manner.

[4+2] cycloadditions are synonymous with the Diels-Alder reaction as discussed previously. nih.govyoutube.com However, variations exist, such as hetero-Diels-Alder reactions where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. Additionally, higher-order cycloadditions like [8+2] have been observed with cyclohexenone derivatives under specific catalytic conditions. acs.org

Cycloaddition TypeReactantsProductConditions
[2+2]This compound + AlkeneCyclobutane-fused cyclohexanonePhotochemical
[4+2] (Diels-Alder)Diene + this compoundCyclohexene-fused cyclohexanoneThermal or Lewis Acid Catalysis
[8+2]Tropone + 2-Cyclohexenone derivativeBicyclic systemCinchona alkaloid catalyst acs.org

This table summarizes various cycloaddition pathways available to the cyclohexenone core.

Rearrangement Reactions

The structural features of this compound and its derivatives can facilitate various molecular rearrangements, often leading to the formation of novel carbocyclic or heterocyclic frameworks. These rearrangements can be triggered by thermal, acidic, or basic conditions.

While specific rearrangement reactions for this compound are not extensively documented in the provided search results, related cyclohexenone systems are known to undergo transformations such as the Favorskii rearrangement (for α-halo derivatives) and various photochemical rearrangements. For example, photochemical irradiation of cyclohexenones can lead to a lumiketone rearrangement, forming a bicyclo[3.1.0]hexan-2-one. Another possibility is a ring contraction via a Wolff rearrangement if an α-diazoketone derivative is formed.

Rearrangement TypePrecursor RequirementPotential Product
Favorskii Rearrangementα-Halogenated cyclohexanoneCyclopentanecarboxylic acid derivative
Photochemical RearrangementCyclohexenoneBicyclo[3.1.0]hexan-2-one derivative
Wolff Rearrangementα-Diazoketone derivative of cyclohexanoneCyclopenteneacetic acid derivative (after trapping)

This table outlines potential rearrangement reactions based on the reactivity of the cyclohexenone scaffold.

Photo-Favorskii Rearrangements and Related Photochemical Transformations

The photochemical behavior of α,β-unsaturated ketones and their derivatives, such as this compound, is a well-studied area. A key reaction in this class is the photo-Favorskii rearrangement. When subjected to ultraviolet irradiation, cyclic α-halo ketones and related compounds can undergo ring contraction to furnish carboxylic acid derivatives. osti.gov For substrates like this compound, which possess a good leaving group (acetate) at the α-position, analogous photochemical rearrangements are observed.

Research on structurally similar hydroxybenzocycloalkanonyl acetate esters has provided significant insight into the mechanism of this transformation. nih.gov The photolysis of a six-membered ring analogue demonstrated a bifurcation of reaction pathways, leading to a mixture of products resulting from both photo-Favorskii rearrangement and photosolvolysis. nih.gov The distribution between these pathways is sensitive to factors such as ring strain and the solvent environment. nih.gov

Other Thermally Induced Rearrangements

The thermal chemistry of this compound and related 6-acyloxycyclohexa-2,4-dienones has been a subject of investigation. These rearrangements can lead to the migration of the acyloxy group. While detailed mechanistic studies on the specific thermal rearrangements of this compound are not extensively documented in readily available literature, the thermal decomposition of related saturated cyclic acetates, such as cyclohexyl acetate, has been studied. The thermal decomposition of cyclohexyl acetate is a homogeneous, unimolecular reaction that proceeds via pyrolysis to yield acetic acid and cyclohexene. rsc.org This suggests that under thermal conditions, elimination reactions are a plausible pathway for enol acetates as well, potentially competing with rearrangement pathways.

Transition Metal-Catalyzed Transformations

Enol acetates are versatile substrates in palladium-catalyzed cross-coupling reactions, serving as synthetic equivalents of enolates. This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds at the α-position of the carbonyl group. While specific examples involving this compound are not prominently featured, the general reactivity of enol acetates in palladium catalysis is well-established. acs.orgnih.govscispace.com For instance, the palladium-catalyzed arylation of enol esters is a known method for the synthesis of 2-aryl ketones. Similarly, palladium-catalyzed amidation of related enol triflates has been developed for the synthesis of enamides. acs.org These precedents suggest that this compound could, in principle, participate in similar palladium-catalyzed cross-coupling reactions with suitable organometallic reagents or amines.

A general scheme for the palladium-catalyzed arylation of an enol acetate is presented below:

Table 1: Generalized Palladium-Catalyzed Arylation of Enol Acetates

Reactants Catalyst Ligand Base Product

The catalytic hydrogenation of the cyclohexenone core of this compound is another important transformation. The hydrogenation can affect the carbon-carbon double bond and/or the carbonyl group. Studies on the hydrogenation of cyclohexanone and related cyclohexenones over various metal catalysts provide insights into the expected reactivity. osti.govprinceton.edu

The catalytic dehydrogenation and hydrogenation of substituted cyclohexenones on noble metal catalysts such as Pt/C, Pd/C, Rh/C, and Ru/C have been investigated. nih.govacs.org These reactions can lead to a variety of products, including saturated cyclic ketones, cyclic alcohols, and aromatic compounds, depending on the catalyst and reaction conditions. nih.govacs.org For this compound, catalytic hydrogenation would likely first reduce the carbon-carbon double bond to yield 2-oxocyclohexyl acetate. Further hydrogenation could then reduce the ketone to the corresponding cyclohexanol (B46403) derivative. The choice of catalyst and reaction conditions would be crucial in controlling the selectivity of the hydrogenation. For instance, selective hydrogenation of the C=C bond in the presence of a C=O group is a common challenge in organic synthesis.

The table below summarizes the potential products from the catalytic hydrogenation of the core structure of this compound.

Table 2: Potential Products of Catalytic Hydrogenation of the 6-Oxocyclohex-1-en-1-yl Core

Starting Material Core Potential Hydrogenation Product 1 Potential Hydrogenation Product 2

Proposed Reaction Mechanisms and Intermediates

The elucidation of the complex reaction mechanisms of this compound and related compounds relies heavily on a combination of spectroscopic and kinetic methods. For the photo-Favorskii rearrangement, time-resolved absorption spectroscopy has been instrumental in detecting and characterizing transient intermediates. princeton.edu For example, the triplet allyloxy-phenoxy biradical has been identified as an early transient in the photorearrangement of related p-hydroxyphenacyl systems. princeton.edu

Quantum yield determinations, isotopic labeling, and studies on the effect of solvent on product distribution have further illuminated the mechanistic details. nih.gov For instance, in the study of hydroxybenzocycloalkanonyl acetates, the use of deuterated solvents and the comparison of product ratios provided evidence for the competition between rearrangement and solvolysis pathways. nih.gov These methods have been crucial in constructing a more comprehensive mechanistic picture of these photochemical transformations, highlighting the influence of factors like ring strain on the reaction outcome. nih.gov

Role of Key Intermediates in Cascade Reactions of this compound

The reactivity of this compound in cascade reactions is fundamentally linked to the formation and subsequent transformation of several key intermediates. These transient species, often highly reactive, dictate the reaction pathway and the ultimate structural complexity of the final products. Mechanistic investigations have shed light on the nature of these intermediates and their role in orchestrating the bond-forming events that characterize these elegant and efficient transformations.

Organocatalysis has emerged as a powerful tool for initiating and controlling cascade reactions involving α,β-unsaturated carbonyl compounds. cornell.edu Chiral secondary amines, for instance, can activate substrates through the formation of enamine or iminium ion intermediates, guiding the reaction toward specific stereochemical outcomes. cornell.edu While direct studies on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on analogous cyclic enone systems.

A common cascade pathway involves an initial Michael addition to the β-position of the cyclohexenone ring, generating an enolate intermediate. This enolate is a crucial branching point in the cascade, capable of participating in a variety of subsequent reactions.

Key Intermediates and Their Transformations:

Enolate Intermediates: Following a conjugate addition of a nucleophile to the C4 position of the this compound core, a metal or non-metal enolate is formed. The nature of this enolate (e.g., lithium, copper, or organocatalyst-bound) influences its reactivity and stereoselectivity in subsequent steps. beilstein-journals.org This enolate can then act as a nucleophile in an intramolecular aldol (B89426) reaction, attacking the ketone at the C1 position to form a bicyclic system. This tandem Michael-aldol sequence is a classic strategy for the construction of functionalized cyclohexene rings. arizona.edubeilstein-journals.orgnih.gov

Iminium Ion Intermediates: In organocatalyzed reactions employing chiral secondary amines, the carbonyl group of this compound can be converted into a transient iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, facilitating a stereoselective Michael addition. The subsequent hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields the functionalized cyclohexanone derivative.

Dienolate Intermediates: Under strongly basic conditions or through specific catalytic cycles, a dienolate of this compound could be formed. This extended enolate possesses multiple nucleophilic sites, offering the potential for regioselective alkylation or participation in cycloaddition reactions, further increasing the complexity of the molecular architecture in a single step.

The table below summarizes hypothetical key intermediates and their potential roles in cascade reactions originating from this compound, based on established reactivity principles of similar cyclic enones.

Intermediate Type Formation Pathway Subsequent Reaction(s) Potential Product Type
Enolate Michael Addition of a NucleophileIntramolecular Aldol CondensationBicyclic [4.4.0] decane (B31447) derivatives
Iminium Ion Reaction with a Chiral Secondary Amine CatalystNucleophilic Attack at the β-positionChiral functionalized cyclohexanones
Dienolate Deprotonation with a Strong, Non-nucleophilic BaseAlkylation or CycloadditionPoly-functionalized cyclohexene derivatives

Detailed mechanistic studies, often employing spectroscopic techniques like mass spectrometry, are crucial for the direct observation and characterization of these transient intermediates, providing definitive evidence for the proposed reaction pathways. While specific data for this compound remains elusive in broad searches, the foundational principles of enolate and iminium ion chemistry provide a robust framework for predicting its behavior in complex cascade sequences.

Applications As a Key Intermediate and Building Block in Complex Molecule Synthesis

In Natural Product Total Synthesis

The quest to synthesize complex natural products has driven the development of novel synthetic strategies and reagents. 6-Oxocyclohex-1-en-1-yl acetate (B1210297) has proven to be a useful synthon in this endeavor, contributing to the efficient construction of polycyclic frameworks.

Strategies for Quinindoline and Neocryptolepine (B1663133) Synthesis

While direct experimental evidence for the use of 6-oxocyclohex-1-en-1-yl acetate in the total synthesis of quinindoline and neocryptolepine is not extensively documented in readily available literature, the structural features of this enol acetate suggest its potential as a precursor. For instance, a convenient approach to the indoloquinoline alkaloid neocryptolepine has been reported, starting from 2-nitrophenylacetic acid and 2-aminobenzaldehyde. organic-chemistry.orgconicet.gov.arrsc.org This synthesis proceeds through a common intermediate, a 3-(2-nitrophenyl)quinolin-2-one, which undergoes a series of transformations including reduction and cyclization to afford the final product. organic-chemistry.orgconicet.gov.arrsc.org The core cyclohexene (B86901) ring of this compound could, in principle, be elaborated to form key intermediates in similar synthetic strategies.

Contributions to Other Polycyclic Natural Products (e.g., Hypoestoxide-related structures)

The application of this compound and its derivatives in the synthesis of other polycyclic natural products, such as those related to hypoestoxide, remains an area with potential for exploration. The inherent reactivity of the enone system could be harnessed for various cycloaddition and annulation reactions to build the complex ring systems characteristic of these natural products. Further research is needed to fully realize the potential of this building block in this context.

Bio-inspired Synthetic Approaches

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. While specific examples detailing the use of this compound in bio-inspired synthesis are not prevalent, the principles of this approach often involve the use of versatile building blocks that can undergo programmed cascade reactions. The functional group array of this compound makes it a candidate for such strategies, where its enone and acetate moieties could be sequentially or concertedly transformed to generate molecular complexity in a biomimetic fashion.

In Heterocyclic Compound Synthesis

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. This compound and its parent diketone, cyclohexane-1,3-dione, are valuable precursors for a variety of heterocyclic systems.

Construction of Xanthene Derivatives

Xanthene derivatives are an important class of compounds with diverse biological and photophysical properties. The condensation of cyclohexane-1,3-dione, the precursor to this compound, with various aldehydes is a well-established method for the synthesis of 1,8-dioxo-octahydroxanthenes. mdpi.comrsc.org In one reported synthesis, the reaction of cyclohexane-1,3-dione with salicylaldehyde (B1680747) in the presence of an amino alcohol catalyst yielded 9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-2,3,4,9-tetrahydro-1H-xanthen-1-one. organic-chemistry.orgnih.gov This transformation highlights the utility of the cyclohexane-1,3-dione core in constructing the characteristic tricyclic xanthene framework.

ReactantsProductCatalystYieldReference
Cyclohexane-1,3-dione, Salicylaldehyde9-(2-Hydroxy-6-oxocyclohex-1-en-1-yl)-2,3,4,9-tetrahydro-1H-xanthen-1-one1-(3-Aminophenyl)ethanol92% nih.gov

Table 1. Synthesis of a Xanthene Derivative from Cyclohexane-1,3-dione.

Formation of Pyrimidine and Pyrazolopyrimidine Structures

Pyrimidine and pyrazolopyrimidine cores are prevalent in a vast number of biologically active molecules, including many approved drugs. nih.govrsc.org The synthesis of these heterocyclic systems often involves the reaction of a 1,3-dicarbonyl compound or a related enone with a suitable nitrogen-containing binucleophile. Enones, which can be derived from this compound, are key intermediates in several synthetic routes to pyrimidines and pyrazolopyrimidines. organic-chemistry.orgorganic-chemistry.orggrowingscience.comslideshare.net

For instance, the reaction of enones with 5-aminopyrazoles is a highly regioselective method for the synthesis of pyrazolo[1,5-a]pyrimidines. organic-chemistry.org This reaction proceeds through the formation of an intermediate enaminone, which then undergoes cyclization. organic-chemistry.org Similarly, one-pot syntheses of pyrimidines have been developed involving the in-situ formation of alkynones followed by cyclocondensation with amidinium or guanidinium (B1211019) salts. organic-chemistry.org The versatility of enones as precursors allows for the introduction of a wide range of substituents onto the final heterocyclic ring, making this a powerful strategy for generating libraries of potential drug candidates. mdpi.comnih.govnih.gov

Precursor TypeBinucleophileHeterocyclic ProductKey FeaturesReferences
Enones5-AminopyrazolesPyrazolo[1,5-a]pyrimidinesHigh regioselectivity, proceeds via enaminone intermediate organic-chemistry.org
Alkynones (from enones)Amidinium/Guanidinium saltsSubstituted PyrimidinesOne-pot, three-component synthesis organic-chemistry.org
Enones/ChalconesAmino pyrazolesPyrazolo[1,5-a]pyrimidinesOne-pot cyclization, potential for halogenation nih.gov
Trapped Enolates (Enone type)NH-aminopyrazolesFused Pyrazolo[1,5-a]pyrimidinesSynthesis of tricyclic derivatives mdpi.com

Table 2. General Strategies for Pyrimidine and Pyrazolopyrimidine Synthesis from Enone Precursors.

Synthesis of Spiro Compounds

Spiro compounds, characterized by two rings sharing a single atom, are prevalent motifs in numerous natural products and pharmacologically active molecules. nih.gov The construction of these sterically demanding structures often requires specialized synthetic strategies. The reactivity profile of this compound and its analogs can be harnessed for the synthesis of spirocyclic systems, particularly through tandem reactions that create the spirocenter in a controlled manner.

One common approach involves a Michael addition of a nucleophile tethered to the incoming group, followed by an intramolecular cyclization. While specific examples directly employing this compound are not extensively documented in readily available literature, the principle can be illustrated with analogous cyclohexenone systems. For instance, the reaction of a nucleophile containing a pendant chain with an appropriate leaving group can initiate a cascade. The initial 1,4-conjugate addition to the enone system creates a new stereocenter and positions the side chain for a subsequent intramolecular alkylation or acylation, thereby closing the second ring and forming the spiro junction.

The following table illustrates a generalized scheme for the synthesis of spiro compounds using a cyclohexenone template, which is analogous to the reactivity of this compound where the acetate group can be hydrolyzed to the corresponding ketone.

Reactant 1 (Michael Donor with Tether)Reactant 2 (Cyclohexenone Analog)Reaction TypeProduct (Spiro Compound)
Nu-(CH₂)n-Xα,β-Unsaturated CyclohexenoneTandem Michael Addition-Intramolecular AlkylationSpiro[cyclohexane-1,n'-heterocycle/carbocycle]

Table 1: Generalized Scheme for Spiro Compound Synthesis

In Carbocyclic Ring Construction

The ability to construct new carbocyclic rings onto an existing framework is a cornerstone of synthetic organic chemistry. This compound serves as a competent building block in such transformations, particularly in annulation strategies and the formation of bridged systems.

Annulation Strategies

Annulation, the formation of a new ring onto a pre-existing one, is a powerful tool for building polycyclic systems. The Robinson annulation, a classic and widely used method, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. In this context, this compound can function as the Michael acceptor.

The reaction sequence commences with the Michael addition of an enolate, typically from a ketone or a β-dicarbonyl compound, to the β-carbon of the α,β-unsaturated ketone moiety of this compound. This step forms a 1,5-dicarbonyl intermediate (after hydrolysis of the enol acetate). Subsequent base- or acid-catalyzed intramolecular aldol condensation between the newly introduced ketone and the original cyclohexanone (B45756) carbonyl group leads to the formation of a bicyclic system. Dehydration of the resulting aldol adduct furnishes the final α,β-unsaturated ketone product, a fused six-membered ring.

While specific research detailing the use of this compound in Robinson annulation is not prevalent, the reactivity of similar 2-cyclohexenone derivatives is well-established. For example, the reaction of 2-carbomethoxy-2-cyclohexen-1-one with various dienes under Lewis acid catalysis has been shown to produce cis-fused octalone systems. researchgate.net This highlights the potential of substituted cyclohexenones as valuable partners in annulation reactions.

Michael Donor (Enolate Precursor)Michael Acceptor (Cyclohexenone Analog)Key StepsProduct (Annulated System)
Ketone or β-Dicarbonyl CompoundThis compoundMichael Addition, Intramolecular Aldol Condensation, DehydrationFused Bicyclic Enone
2-MethylcyclohexanoneMethyl vinyl ketone (classic example)Michael Addition, Aldol CondensationWieland-Miescher Ketone

Table 2: Generalized Robinson Annulation Scheme

Bridged Systems and Polyketide Mimics

Bridged bicyclic frameworks are another important structural class found in many natural products. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a primary method for constructing such systems. nih.gov In principle, a derivative of this compound could function as a dienophile in a Diels-Alder reaction with a suitable diene. The cycloaddition would lead to the formation of a bicyclo[2.2.2]octane core structure. The stereochemical outcome of such reactions is often governed by the endo rule, which favors the formation of the product where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state.

For instance, the intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of complex bridged systems. rsc.org A substrate containing both a diene and a dienophile moiety, potentially derived from this compound, could undergo cyclization to afford a bridged bicyclic product. The substitution pattern on the cyclohexenone ring and the tether connecting the diene and dienophile would be crucial in controlling the regioselectivity and stereoselectivity of the cyclization.

The synthesis of oxa-bridged derivatives has been demonstrated through the Diels-Alder reaction of tetrahalo-5,5-dimethoxycyclopentadiene with butadiene, followed by further transformations. beilstein-journals.org This showcases the utility of cycloaddition reactions in accessing bridged systems, a strategy that could be extended to dienophiles derived from this compound.

Furthermore, the structural motifs present in this compound can be seen as a simplified mimic of certain polyketide substructures. Polyketides are a large and diverse class of natural products assembled from simple acyl-CoA precursors. The alternating carbonyl and methylene (B1212753) units found in many polyketides can be conceptually related to the functionalities within the cyclohexanone ring. By strategically functionalizing and cleaving the ring of this compound derivatives, it may be possible to access linear or macrocyclic structures that mimic the backbones of polyketides, providing a synthetic entry point to this important class of molecules.

DieneDienophile (Cyclohexenone Analog)Reaction TypeProduct (Bridged System)
1,3-ButadieneThis compoundDiels-Alder CycloadditionBicyclo[2.2.2]octenone derivative
FuranMaleic Anhydride (B1165640) (classic example)Diels-Alder CycloadditionExo- or Endo-adduct

Table 3: Generalized Diels-Alder Reaction for Bridged System Synthesis

While direct and extensive research on the applications of this compound in the synthesis of spiro compounds, complex annulated systems, and bridged frameworks is not widely reported under its specific name, the reactivity principles of its core α,β-unsaturated ketone structure are fundamental to modern organic synthesis. The potential for this versatile building block to participate in a myriad of powerful carbon-carbon bond-forming reactions underscores its utility as a valuable synthon. Further exploration into the specific reaction pathways and substrate scope of this compound and its derivatives holds promise for the development of novel and efficient routes to a wide range of complex and biologically significant molecules.

Stereochemical Considerations in Syntheses Involving 6 Oxocyclohex 1 En 1 Yl Acetate Derivatives

Diastereoselective and Enantioselective Transformations

The inherent reactivity of the cyclohexenone core in 6-oxocyclohex-1-en-1-yl acetate (B1210297) and its derivatives allows for a multitude of stereoselective transformations. These reactions are often guided by the use of chiral catalysts or by the substrate's existing stereochemistry to favor the formation of one stereoisomer over others.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of cyclohexenone derivatives. For instance, primary amine catalysis, utilizing chiral primary amines derived from natural cinchona alkaloids, can promote the direct, intermolecular vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes. This method ensures exclusive γ-site selectivity and imparts high levels of diastereo- and enantioselectivity, leading to highly functionalized products with two new stereocenters. nih.gov The use of bifunctional catalysts, which can activate both the nucleophile and the electrophile, has been shown to be particularly effective. For example, a 6'-hydroxy-9-amino-9-deoxyepiquinine catalyst has demonstrated improved enantioselectivity and reaction rates in such vinylogous Michael additions. nih.gov

Another significant approach involves the desymmetrization of prochiral cyclohexenone precursors. Ene-reductases, such as OPR3 and YqjM, have been successfully employed for the asymmetric desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic method provides access to chiral 4,4-disubstituted 2-cyclohexenones, creating a quaternary stereocenter with excellent enantioselectivities (up to >99% ee). acs.org This enzymatic approach often surpasses traditional transition-metal-catalyzed methods in both enantioselectivity and catalytic efficiency. acs.org

The Michael addition of various nucleophiles to the cyclohexenone ring is a common strategy for introducing new stereocenters. Prolineamide-based organocatalysts have been synthesized and utilized in the asymmetric Michael addition of cyclohexanones to trans-β-nitrostyrene, yielding products with good diastereoselectivities (up to 94:6 syn/anti) and moderate enantioselectivities (up to 80%). aip.org Furthermore, novel axially unfixed biaryl-based bifunctional organocatalysts have been designed for the asymmetric direct Michael reaction of cyclohexanone (B45756) with nitroolefins in water, achieving high yields, diastereoselectivities (>99:1 dr), and enantioselectivities (up to 94% ee). thieme-connect.com

The following table summarizes representative examples of enantioselective transformations on cyclohexenone systems.

Catalyst/MethodReaction TypeSubstratesProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Chiral Primary Amine A Vinylogous Michael Additionβ-Methyl 2-cyclohexen-1-one, Nitrostyreneγ,δ-Disubstituted Cyclohexenone-Good nih.gov
Ene-reductase YqjMDesymmetrization4,4-Disubstituted 2,5-CyclohexadienoneChiral 4,4-Disubstituted 2-Cyclohexenone->99% acs.org
Prolineamide OrganocatalystMichael AdditionCyclohexanone, trans-β-Nitrostyreneγ-Nitrocarbonyl Compoundup to 94:6 (syn/anti)up to 80% aip.org
Axially Unfixed Biaryl OrganocatalystMichael AdditionCyclohexanone, NitroolefinsMichael Adduct>99:1up to 94% thieme-connect.com
Bisperfluorotoluyl-BINOLConjugate AdditionDoubly Vinylogous Ester, Trifluoroborate Saltsδ-Substituted Cyclohexenone-89-98% nsf.govacs.orgacs.org

Chirality Transfer in Reactions with the Cyclohexenone Scaffold

Chirality transfer involves the transmission of stereochemical information from a pre-existing chiral center within a molecule to a newly formed stereocenter during a chemical reaction. In the context of the cyclohexenone scaffold, this can be a powerful strategy for controlling the stereochemistry of products. While direct examples involving 6-oxocyclohex-1-en-1-yl acetate are not extensively documented, the principles can be inferred from reactions on related chiral cyclohexenone derivatives.

The development of synthetic routes to chiral δ-substituted cyclohexenones has been a significant area of research. One approach involves an enantioselective organocatalyzed 1,4-conjugate addition to a doubly vinylogous ester, followed by an acid-promoted aldol (B89426) condensation. nsf.gov In this sequence, the initial enantioselective step establishes a stereocenter that can then direct the subsequent cyclization, effectively transferring chirality to the final cyclohexenone product.

One-pot multicomponent reactions can also exhibit exceptional diastereoselectivity through chirality transfer. For instance, a synthesis of chiral spiro-imidazolidinone cyclohexenones from aminophenols, α,β-unsaturated aldehydes, and α-amino acids relies solely on the amino acid precursor as the source of chirality. This process generates six contiguous stereocenters with high diastereoselectivity (>20:1 dr), demonstrating an efficient transfer of chirality from the starting material to the complex product. nih.gov

The concept of chirality transfer is fundamental in asymmetric synthesis, allowing for the construction of complex chiral molecules from simpler chiral precursors. researchgate.net The stereochemical information embedded in the starting material guides the formation of new stereocenters, often with high predictability and control.

Control of Relative and Absolute Stereochemistry

The ability to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial in the synthesis of biologically active molecules and natural products. For derivatives of this compound, this control is typically achieved through the careful selection of catalysts, reagents, and reaction conditions.

The relative stereochemistry of adjacent stereocenters can be controlled in various reactions. For example, in the tandem Michael addition-Wittig reaction of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) and α,β-unsaturated aldehydes, the use of a bulky chiral secondary amine catalyst leads to the formation of multifunctional 6-carboxycyclohex-2-en-1-ones with excellent diastereoselectivities (up to >50:1 dr). acs.org Similarly, a cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates can produce highly substituted cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov

The control of absolute stereochemistry is often achieved through asymmetric catalysis. Asymmetric transfer hydrogenation of 1,4-cyclohexenedione monoethylene ketal using bifunctional ruthenium catalysts provides access to enantiomerically enriched 4-hydroxy-2-cyclohexenone derivatives. mdpi.com By selecting the appropriate enantiomer of the catalyst, either enantiomer of the product can be obtained from the same precursor. mdpi.com

Organocatalytic approaches have also been instrumental in controlling absolute stereochemistry. A bisperfluorotoluyl-BINOL catalyzed conjugate addition of trifluoroborate salts to doubly vinylogous esters followed by an aldol condensation allows for the synthesis of chiral δ-substituted cyclohexenones with high yields and enantioselectivities (89-98% ee). nsf.govacs.orgacs.org This tandem sequence demonstrates simultaneous control over both relative and absolute stereochemistry.

The following table provides examples of reactions where the control of relative and absolute stereochemistry on the cyclohexenone scaffold has been achieved.

Reaction TypeCatalyst/ReagentSubstratesProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Tandem Michael Addition-WittigChiral Secondary Amine(3-carboxy-2-oxopropylidene)triphenylphosphorane, α,β-Unsaturated Aldehydes6-Carboxycyclohex-2-en-1-oneup to >50:186-99% acs.org
Cascade Double Michael AdditionTetrabutylammonium Bromide (TBAB)Curcumins, ArylidenemalonatesHighly Substituted CyclohexanoneComplete in most cases- beilstein-journals.orgnih.gov
Asymmetric Transfer HydrogenationBifunctional Ruthenium Catalyst1,4-Cyclohexenedione Monoethylene Ketal4-Hydroxy-2-cyclohexenone-- mdpi.com
Conjugate Addition/Aldol CondensationBisperfluorotoluyl-BINOLDoubly Vinylogous Ester, Trifluoroborate Saltsδ-Substituted Cyclohexenone-89-98% nsf.govacs.orgacs.org
One-pot Multicomponent Reactionα-Amino AcidAminophenols, α,β-Unsaturated Aldehydes, α-Amino AcidsSpiro-imidazolidinone Cyclohexenone>20:1- nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Modeling (e.g., HOMO-LUMO Analysis)

The electronic structure of 6-oxocyclohex-1-en-1-yl acetate (B1210297) is central to its reactivity. The molecule combines an α,β-unsaturated ketone with an enol acetate functionality, creating a conjugated system that dictates its electronic behavior. The reactivity of such systems can be effectively modeled using frontier molecular orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific HOMO-LUMO energy values for 6-oxocyclohex-1-en-1-yl acetate are not readily found in published research, we can infer its electronic properties from related compounds. For instance, in similar α,β-unsaturated systems, the HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Inferred Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPrimary Location of Electron DensityImplied Reactivity
HOMOC=C double bond and oxygen of the acetate groupSite for electrophilic attack
LUMOCarbonyl group and β-carbon of the enone systemSite for nucleophilic attack

Transition State Characterization and Reaction Pathway Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms by characterizing transition states and mapping out reaction pathways. For this compound, several important reactions can be computationally modeled, including cycloadditions and nucleophilic additions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis. masterorganicchemistry.com In the context of this compound acting as a dienophile, the reaction's feasibility and stereoselectivity can be predicted by calculating the activation energies of the possible transition states. Theoretical studies on similar systems, such as the reaction of acrolein with 1,8-dichloroanthracene, have demonstrated the utility of Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level for predicting regioselectivity and the stereochemical outcome of such reactions. mdpi.com

Nucleophilic additions to the α,β-unsaturated ketone moiety can proceed via either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (Michael addition). Computational modeling can determine the preferred pathway by comparing the energies of the transition states for both routes. The nature of the nucleophile plays a crucial role, with hard nucleophiles favoring 1,2-addition and soft nucleophiles preferring 1,4-addition.

A study on a derivative, O2-(6-oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolate, highlights a reaction pathway involving the release of nitric oxide and the formation of an active 3-glutathionyl-2-exomethylene-cyclohexanone. nih.govnih.gov This indicates that the core cyclohexenone structure is reactive towards biological nucleophiles like glutathione.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, revealing the accessible conformations and the energy barriers between them. While specific MD studies on this compound are not available, simulations of similar cyclic ketones and esters would suggest that the molecule is not rigid and can explore a range of conformations in solution. This flexibility can be important for its ability to bind to active sites of enzymes or receptors.

Intermolecular Interactions and Crystal Packing Analysis of Derivatives

The non-covalent interactions that this compound can form with its environment are key to its physical properties and its behavior in a biological context. These interactions include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The carbonyl oxygen of the ketone and the ester group can act as hydrogen bond acceptors, while the hydrogens on the ring can participate in weaker C-H···O interactions.

While a crystal structure for this compound itself is not publicly documented, analysis of derivatives can provide insights into potential packing motifs. For example, studies on the crystal structure of related isoindolo[2,1-a]quinolone derivatives have utilized ORTEP diagrams to visualize the three-dimensional arrangement of molecules in the solid state. beilstein-journals.org Such analyses reveal how intermolecular forces dictate the packing of molecules in a crystal lattice.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry can be a powerful predictive tool for determining the likely outcomes and selectivity of chemical reactions involving this compound. By calculating the relative energies of potential products and the activation barriers to their formation, it is possible to predict which regio- and stereoisomers will be favored under specific reaction conditions.

For instance, in the case of the Diels-Alder reaction, frontier molecular orbital theory can be used to predict the regioselectivity based on the orbital coefficients of the diene and dienophile. mdpi.com Similarly, for nucleophilic additions, the relative stability of the 1,2- and 1,4-addition products can be computationally assessed to predict the major product.

The selectivity of reactions can also be influenced by the presence of catalysts. Computational models can be used to study the interaction of this compound with a catalyst, helping to explain and predict the observed selectivity.

Analytical Methodologies for Structural Elucidation Within Synthetic Transformations

Advanced Spectroscopic Characterization in Reaction Monitoring and Product Confirmation

Advanced spectroscopic methods are indispensable tools in modern organic synthesis. They provide detailed information beyond simple product identification, offering a window into the intricate processes of a chemical reaction. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. numberanalytics.com Advanced NMR methods, such as 2D NMR, are particularly valuable for gaining mechanistic insights into reactions involving 6-Oxocyclohex-1-en-1-yl acetate (B1210297). numberanalytics.combruker.com

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons within the molecule. ipb.pt For instance, in the context of a reaction, monitoring changes in the chemical shifts and coupling constants of the protons on the cyclohexenone ring can reveal the progression of the reaction and the formation of intermediates. The Nuclear Overhauser Effect (NOE), another NMR phenomenon, can provide information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of reaction products. diva-portal.org By analyzing these detailed NMR datasets, chemists can deduce reaction pathways and understand the stereochemical outcomes of synthetic transformations. ipb.ptdiva-portal.org

NMR Technique Information Gained Application in Studying 6-Oxocyclohex-1-en-1-yl acetate Reactions
1D NMR (¹H, ¹³C) Basic structural information, chemical environment of nuclei. numberanalytics.comMonitoring the disappearance of starting materials and the appearance of the this compound product by observing characteristic shifts of vinylic, allylic, and acetyl protons.
2D COSY Correlation of coupled protons. ipb.ptEstablishing the connectivity of protons within the cyclohexenone ring and the acetate group, confirming the overall carbon skeleton.
2D HMBC Correlation between protons and carbons over two or three bonds. ipb.ptConfirming the position of the acetate group by observing correlations between the acetyl protons and the enolic carbon, and between the vinylic proton and the ketone carbonyl carbon.
2D NOESY/ROESY Spatial proximity of nuclei. diva-portal.orgDetermining the stereochemistry of any newly formed chiral centers during a reaction by observing through-space interactions between protons.

Mass Spectrometry for Reaction Product Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can confirm its structure. nih.gov In reaction monitoring, MS can be used to identify the products formed and any byproducts, providing a more complete picture of the reaction's outcome. purdue.edu

Electron Ionization (EI) is a common MS technique where the molecule is bombarded with high-energy electrons, causing it to fragment in a predictable manner. The fragmentation pattern of this compound would be expected to show characteristic losses. For cyclic ketones like cyclohexenone derivatives, fragmentation can be complex. miamioh.edu However, key fragments would likely arise from the loss of the acetyl group (CH₃CO), the entire acetate group (CH₃COO), or through rearrangements and cleavages within the cyclohexenone ring. libretexts.orgwhitman.edu For example, the loss of an acetyl radical would result in an ion with a specific mass-to-charge ratio (m/z), providing evidence for the presence of the acetate functionality. Analysis of these fragmentation pathways helps to piece together the structure of the parent molecule. nih.govdocbrown.info

Ionization Method Key Fragmentation Pathways for this compound Expected Key Fragments (m/z)
Electron Ionization (EI) Loss of the acetyl radical (•COCH₃)[M - 43]⁺
Loss of ketene (B1206846) (CH₂=C=O)[M - 42]⁺
Retro-Diels-Alder reaction of the cyclohexenone ringVaries depending on substituents
Loss of the entire acetate group[M - 59]⁺

X-ray Crystallography for Complex Structure Confirmation

While obtaining suitable single crystals for X-ray diffraction can be a challenge, the resulting data provides an unparalleled level of structural detail. nih.gov For derivatives of this compound, particularly those formed in reactions that create new stereocenters, X-ray crystallography can definitively establish the relative and absolute stereochemistry. mdpi.com The structural data obtained can also offer insights into intermolecular interactions within the crystal, such as hydrogen bonding or π-stacking, which can influence the physical properties of the compound. nih.gov

Crystallographic Parameter Information Provided Significance for this compound
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal. nih.govFundamental property of the crystalline form of the compound.
Bond Lengths & Angles Precise distances and angles between atoms. mdpi.comConfirms the covalent structure, including the geometry of the cyclohexenone ring and the acetate group.
Torsional Angles The dihedral angles between planes of atoms.Defines the conformation of the cyclohexenone ring (e.g., half-chair).
Absolute Stereochemistry The absolute configuration of chiral centers (if present).Crucial for understanding the stereochemical outcome of asymmetric syntheses.

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Schemes

Chromatographic methods are essential for both the purification of synthetic products and the assessment of their purity. nih.gov The choice of technique depends on the properties of the compound and the scale of the separation.

For the purification of this compound from a reaction mixture, column chromatography using silica (B1680970) gel is a common and effective method. rsc.org The polarity of the solvent system (eluent) is adjusted to achieve optimal separation of the desired product from starting materials, reagents, and byproducts. rsc.org Thin-layer chromatography (TLC) is used to monitor the progress of the column separation and to identify the fractions containing the pure product. rsc.org

High-performance liquid chromatography (HPLC) offers a more powerful and quantitative method for assessing the purity of the final compound. sielc.comsielc.com By using a suitable column and mobile phase, HPLC can separate even very similar compounds, allowing for the detection and quantification of impurities. sielc.com Gas chromatography (GC) can also be employed, particularly if the compound is sufficiently volatile and thermally stable. rsc.org The retention time of the compound in both HPLC and GC is a characteristic property that can be used for identification when compared to a known standard.

Chromatographic Technique Principle of Separation Application in the Synthesis of this compound
Thin-Layer Chromatography (TLC) Adsorption on a solid stationary phase (e.g., silica gel). rsc.orgRapid monitoring of reaction progress and preliminary purity assessment.
Column Chromatography Adsorption on a solid stationary phase packed in a column. rsc.orgPreparative purification of this compound from the crude reaction mixture.
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase. sielc.comsielc.comHigh-resolution separation for accurate purity determination and quantification of impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. rsc.orgAnalysis of volatile and thermally stable samples for purity assessment and identification.

Future Research Directions and Synthetic Opportunities

Development of Novel Catalytic Systems for 6-Oxocyclohex-1-en-1-yl Acetate (B1210297) Functionalization

The functionalization of the 6-oxocyclohex-1-en-1-yl acetate core can be significantly advanced through the development of innovative catalytic systems. Future research is poised to explore several key areas:

Asymmetric Organocatalysis: The use of small chiral organic molecules to catalyze enantioselective transformations is a burgeoning field. nih.gov For this compound, organocatalysts could be designed to facilitate asymmetric Michael additions, Diels-Alder reactions, and other cycloadditions, providing access to a wide array of chiral building blocks. nih.gov Research into bifunctional catalysts, which can activate both the electrophile and the nucleophile, holds particular promise for achieving high stereocontrol in these reactions. acs.org The development of organocatalytic systems that operate under neutral conditions has been shown to be effective in preventing the erosion of optical purity in the synthesis of related 4-substituted 2-cyclohexenones. nih.gov

Transition Metal Catalysis: Transition metal catalysts offer a broad spectrum of reactivity for the functionalization of enones and enol acetates. Future work could focus on palladium-catalyzed dehydrogenation to introduce further unsaturation, potentially leading to phenolic structures under specific ligand control. nih.gov Rhodium-catalyzed [5+1] cycloadditions could provide access to unique bicyclic systems. organic-chemistry.org Furthermore, leveraging the enol acetate moiety for cross-coupling reactions, such as those catalyzed by palladium or nickel, could enable the introduction of a wide range of substituents at the C1 position. The catalytic activation of the C-O bond of the enol acetate for C-C bond formation is a promising avenue for further exploration. researchgate.netresearchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency under mild reaction conditions. The use of biocatalysts, such as ene-reductases, could be explored for the stereoselective reduction of the double bond in this compound. Transaminases could be employed for the asymmetric amination of the ketone, although cyclic ketones can be challenging substrates. researchgate.net The immobilization of these enzymes is a key step to enhance their stability and reusability, making biocatalytic processes more economically viable. rsc.org

Exploration of Biological Activity via Rational Design (excluding clinical data and adverse effects)

The cyclohexenone core is a prevalent feature in numerous biologically active natural products and synthetic molecules. beilstein-journals.org This suggests that this compound and its derivatives could possess interesting pharmacological properties. A rational design approach, guided by an understanding of structure-activity relationships, can be employed to explore this potential.

The design of novel bioactive molecules often involves the hybridization of known pharmacophores. tudublin.ienih.gov By attaching various functional groups to the cyclohexenone scaffold of this compound, it is possible to create libraries of new compounds for biological screening. For instance, the introduction of moieties known to interact with specific biological targets, such as kinases or proteases, could lead to the discovery of new therapeutic agents. The principles of structure-based drug design can be applied to optimize the interaction of these newly designed molecules with their biological targets. mdpi.com

The exploration of bioactive compound collections inspired by natural product scaffolds is a powerful strategy for identifying new lead compounds. researchgate.net The cyclohexenone motif present in this compound serves as a valuable starting point for the synthesis of such collections.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. nih.gov The integration of the synthesis and functionalization of this compound into flow chemistry platforms represents a significant area for future research.

Continuous flow reactors can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. For instance, catalytic dehydrogenations or oxidations could be performed more safely and efficiently in a flow setup. nih.gov Furthermore, the combination of flow chemistry with biocatalysis, often termed "flow biocatalysis," is a rapidly developing field. rsc.orgnih.govspringernature.comresearchgate.net Immobilized enzymes can be packed into columns, allowing for the continuous conversion of this compound into its desired derivatives with easy separation of the product from the catalyst. rsc.org

Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening. By combining automated synthesis with flow chemistry, it is possible to create highly efficient and versatile systems for the discovery of new molecules with desired properties.

Designing New Synthetic Targets Incorporating the Cyclohexenone Acetate Motif

The this compound scaffold is a versatile building block for the synthesis of more complex molecular architectures. Future research will undoubtedly focus on designing and synthesizing novel target molecules that incorporate this motif.

Optically active γ-substituted cycloalkenones are valuable precursors in the synthesis of natural products and pharmaceutically active molecules. mdpi.com Asymmetric transfer hydrogenation of cyclohexenones can provide access to chiral cyclohexanols, which can then be elaborated into more complex structures. mdpi.com The development of stereoselective routes to highly substituted cyclohexene (B86901) and cyclohexanone (B45756) derivatives is an active area of research. beilstein-journals.orgresearchgate.net

The Diels-Alder reaction of cyclohexenone derivatives is a powerful tool for the construction of polycyclic systems. nih.gov By carefully choosing the diene and the dienophile, a wide variety of complex scaffolds can be accessed. The resulting highly substituted cyclohexenes can be further functionalized to yield a diverse range of products. researchgate.net The synthesis of novel fluorescent cyclohexenone derivatives has also been reported, suggesting potential applications in materials science and as biological probes. nih.gov

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity and selectivity of chemical reactions. auburn.edu Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of reactions involving this compound, such as Michael additions, and to elucidate the role of catalysts in these transformations. rsc.orgresearchgate.netresearchgate.net

By modeling the transition states of different reaction pathways, it is possible to predict which products will be favored under a given set of conditions. This information can then be used to design more selective catalysts and to optimize reaction conditions. For example, computational studies can help in understanding the origin of stereoselectivity in asymmetric catalytic reactions by analyzing the interactions between the catalyst, the substrate, and the reagent. acs.org

Q & A

Basic: What are the most reliable synthetic routes for 6-oxocyclohex-1-en-1-yl acetate, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via esterification of 6-oxocyclohex-1-en-1-ol with acetic anhydride under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:

  • Reaction Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase.
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol to remove unreacted starting materials and byproducts.
  • Purity Validation : Use gas chromatography (GC) or HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.